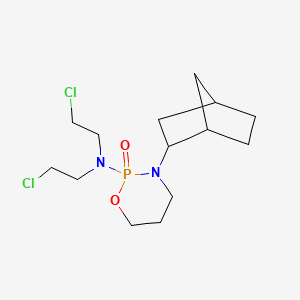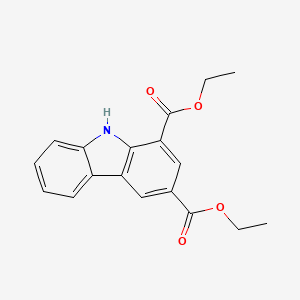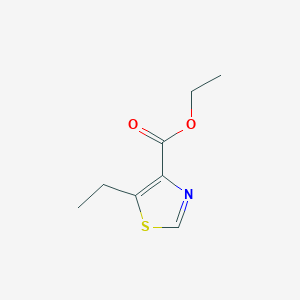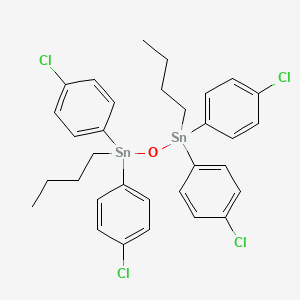![molecular formula C16H24O3SSi B14431424 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one CAS No. 80945-29-5](/img/structure/B14431424.png)
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopropyl ring, which is further substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one typically involves multiple steps, including the formation of the cyclopropyl ring, introduction of the trimethylsilyl group, and attachment of the benzenesulfonyl group. Common reagents used in these reactions include cyclopropyl halides, trimethylsilyl chloride, and benzenesulfonyl chloride. The reactions are often carried out under anhydrous conditions and may require the use of catalysts or specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzenesulfonyl)-1-cyclopropylpropan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one: Similar structure but with an ethanone backbone instead of propanone.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}butan-1-one: Features a butanone backbone, leading to variations in chemical behavior.
Uniqueness
The presence of the trimethylsilyl group in 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one imparts unique properties, such as increased stability and reactivity. This makes the compound particularly valuable in synthetic chemistry and other research applications.
Eigenschaften
| 80945-29-5 | |
Molekularformel |
C16H24O3SSi |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C16H24O3SSi/c1-12(20(18,19)14-8-6-5-7-9-14)16(17)15-10-13(15)11-21(2,3)4/h5-9,12-13,15H,10-11H2,1-4H3 |
InChI-Schlüssel |
YKFSPZOHYHIVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)






![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

